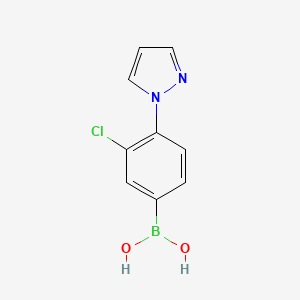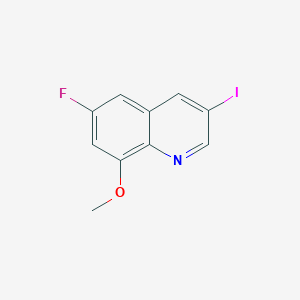
6-Fluoro-3-iodo-8-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-3-iodo-8-methoxyquinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of fluorine and iodine atoms into the quinoline structure can significantly enhance its biological activity and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-iodo-8-methoxyquinoline typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative, such as 6-methoxyquinoline.
Iodination: The iodination step involves the use of iodine or iodine monochloride (ICl) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and environmental impact .
化学反応の分析
Types of Reactions
6-Fluoro-3-iodo-8-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Cross-Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted quinoline derivatives with enhanced biological activity .
科学的研究の応用
6-Fluoro-3-iodo-8-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antibacterial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of quinoline-based drugs and their interactions with biological targets.
Material Science: It is used in the development of organic semiconductors and liquid crystals for electronic devices.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
作用機序
The mechanism of action of 6-Fluoro-3-iodo-8-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms enhance the compound’s ability to bind to these targets, leading to inhibition or activation of biological pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase, enzymes essential for bacterial DNA replication .
類似化合物との比較
Similar Compounds
- 6-Fluoroquinoline
- 3-Iodoquinoline
- 8-Methoxyquinoline
- 6,8-Difluoroquinoline
Uniqueness
6-Fluoro-3-iodo-8-methoxyquinoline is unique due to the presence of both fluorine and iodine atoms in its structure. This combination enhances its chemical reactivity and biological activity compared to other similar compounds. The methoxy group at the 8-position further contributes to its unique properties by influencing its electronic and steric characteristics .
特性
分子式 |
C10H7FINO |
|---|---|
分子量 |
303.07 g/mol |
IUPAC名 |
6-fluoro-3-iodo-8-methoxyquinoline |
InChI |
InChI=1S/C10H7FINO/c1-14-9-4-7(11)2-6-3-8(12)5-13-10(6)9/h2-5H,1H3 |
InChIキー |
YAEAXMPZAFUBBM-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=CC(=C1)F)C=C(C=N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13086621.png)
![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B13086625.png)
![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+](/img/structure/B13086633.png)
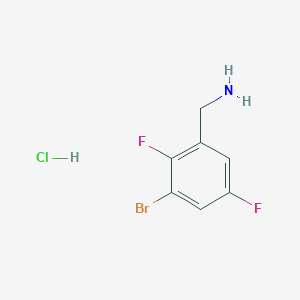
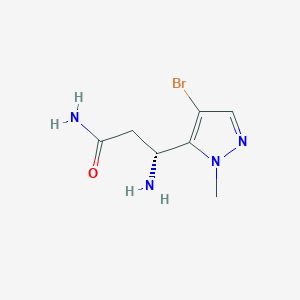
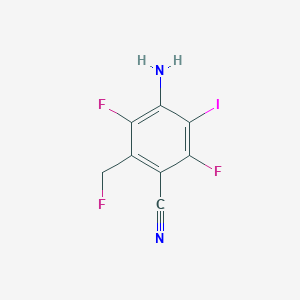
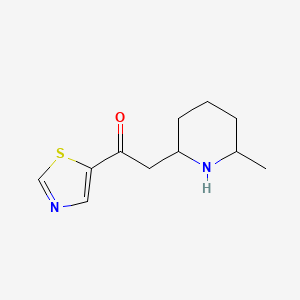
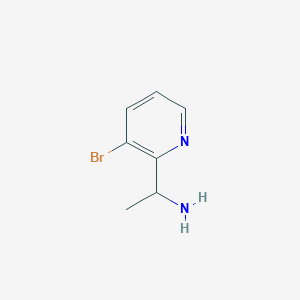
![Methyl 2-([1,1'-bi(cyclohexan)]-4-ylidene)acetate](/img/structure/B13086659.png)

![3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid](/img/structure/B13086669.png)
![tert-Butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13086674.png)

